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Introduction
Troriluzole hydrochloride (BHV-4157), a novel tripeptide prodrug of riluzole, has been

developed to improve upon the pharmacokinetic profile of its active metabolite.[1][2] Riluzole, a

glutamate modulator, is approved for the treatment of amyotrophic lateral sclerosis (ALS), but

its clinical utility is hampered by high pharmacokinetic variability, a negative food effect, and the

need for twice-daily dosing.[2][3] Troriluzole is designed to overcome these limitations by

enhancing oral bioavailability and providing a more consistent plasma exposure of riluzole,

thereby supporting once-daily administration.[4][5] This technical guide provides a

comprehensive overview of the pharmacokinetics and bioavailability of troriluzole
hydrochloride, summarizing key data from clinical studies and detailing the experimental

methodologies employed.

Pharmacokinetic Profile
Troriluzole is readily absorbed and rapidly converted to its active metabolite, riluzole.[1][2]

Pharmacokinetic studies in healthy subjects have demonstrated that riluzole exposure, in terms

of both area under the curve (AUC) and maximum plasma concentration (Cmax), is

approximately dose-proportional across the studied dose range of troriluzole.[1]

Single Ascending Dose (SAD) Studies
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Following single oral doses of troriluzole, plasma concentrations of the prodrug are low,

indicating rapid and efficient conversion to riluzole.[1] The pharmacokinetic parameters of

riluzole following single doses of troriluzole are summarized in the table below.

Parameter 200 mg Troriluzole (n=6) 280 mg Troriluzole (n=10)

AUCngcontent-ng-

c4139270029="" class="ng-

star-inserted">0-inf (h*ng/mL)

1771.50 (47.0%) 2297.14 (48.3%)

Cmax (ng/mL) 307.26 (55.5%) 358.35 (44.6%)

Tmax (h) 2.75 (1.67-4) 2.59 (1.43-4.14)

T½ (h) 9.15 (25.7%) 11.97 (18.9%)

Data presented as mean (%

coefficient of variation) for

AUC, Cmax, and T½, and

median (range) for Tmax.

Multiple Ascending Dose (MAD) Studies
In multiple-dose studies, riluzole steady state was achieved by Day 5 of once-daily troriluzole

administration, with no clinically significant accumulation observed.[1][2] The pharmacokinetic

parameters at steady state are presented below.
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Parameter
200 mg QD Troriluzole
(n=6)

280 mg QD Troriluzole
(n=6)

AUCngcontent-ng-

c4139270029="" class="ng-

star-inserted">0-τ ss (h*ng/mL)

1624.42 (46.4%) 2856.33 (28.9%)

Cmax ss (ng/mL) 266.28 (41.2%) 481.73 (31.6%)

RAUC 1.22 (14.4%) 1.15 (11.5%)

RCmax 0.86 (38.1%) 1.04 (16.1%)

Data presented as mean (%

coefficient of variation). AUC0-

τ ss is the area under the

curve over a dosing interval at

steady state. Cmax ss is the

maximum concentration at

steady state. RAUC and

RCmax are the accumulation

ratios for AUC and Cmax,

respectively.

Bioavailability and Food Effect
Troriluzole was designed to improve the oral bioavailability of riluzole.[5][6] Studies have shown

that troriluzole administration leads to high oral bioavailability of riluzole, estimated at 80-90%.

[3] A key advantage of troriluzole is the absence of a negative food effect, which is a significant

limitation of riluzole.[3][4] This allows for more convenient dosing without food restrictions.[5]

Metabolism and Excretion
Troriluzole is a tripeptide prodrug that is rapidly converted to riluzole in the plasma by

aminopeptidases.[7] Riluzole is then metabolized primarily in the liver. The main isozyme

involved in the initial oxidative metabolism of riluzole is cytochrome P450 1A2 (CYP1A2).[5][7]

In vitro studies have indicated that riluzole also has the potential to induce CYP1A2 at clinically

relevant concentrations.[7] Glucuronidation has also been identified as a metabolic pathway for

riluzole.[8]
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The metabolic pathway of troriluzole is illustrated in the diagram below.
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Caption: Metabolic pathway of troriluzole hydrochloride.

Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical

trials in healthy subjects.[1][2] A general workflow for these studies is outlined below.

Study Design
The studies were typically single-center, randomized, and placebo-controlled, with both single

ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1] Subjects were

administered troriluzole or placebo under fasting conditions.[1] Food effect studies were also

conducted to assess the impact of a high-fat meal on the pharmacokinetics of troriluzole.[4]

Sample Collection and Analysis
Blood samples were collected at predetermined time points before and after drug

administration.[9] Plasma concentrations of troriluzole and riluzole were determined using a

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1][4]

Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using standard non-compartmental analysis.[1]

Key parameters included AUC from time zero to the last measurable concentration

(AUCngcontent-ng-c4139270029="" class="ng-star-inserted">0-t), AUC extrapolated to infinity

(AUC0-inf), Cmax, time to Cmax (Tmax), and terminal half-life (T½).
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The general experimental workflow for the clinical pharmacokinetic studies is depicted in the

following diagram.
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Caption: General experimental workflow for clinical pharmacokinetic studies of troriluzole.

Conclusion
Troriluzole hydrochloride demonstrates a favorable pharmacokinetic profile characterized by

rapid conversion to riluzole, dose-proportional exposure of the active metabolite, and a lack of

food effect.[1][4] These properties address key limitations of riluzole and support a more

convenient once-daily dosing regimen.[2][3] The improved bioavailability and reduced

pharmacokinetic variability of riluzole following troriluzole administration may lead to a more

consistent therapeutic effect and an improved safety profile.[2][5] This technical overview

provides a foundation for further research and development of troriluzole for various

neurological and psychiatric disorders.[10][11]
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To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Troriluzole
Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12772408#pharmacokinetics-and-bioavailability-of-
troriluzole-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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